
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile is a chiral aziridine compound with a cyclohexyl group and a phenyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in organic synthesis. The compound’s unique structure and stereochemistry make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a cyclohexylamine derivative with a phenyl-substituted epoxide in the presence of a base. The reaction conditions often include:
Solvent: Non-aqueous solvents such as chloroform or ether.
Temperature: Moderate temperatures around 25-50°C.
Catalysts: Bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions at the aziridine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (MCPBA) in non-aqueous solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxaziridines.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted aziridines with various functional groups.
Scientific Research Applications
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a chiral auxiliary in asymmetric synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile involves its interaction with specific molecular targets. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: Another chiral compound with different functional groups.
(2R,3R)-Dihydroquercetin: Known for its antioxidant properties.
(2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: Studied for its inhibitory effects on SARS-CoV-2 targets.
Uniqueness
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile is unique due to its aziridine ring, which imparts high reactivity and versatility in chemical reactions. Its specific stereochemistry also makes it valuable in asymmetric synthesis and chiral applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
51263-03-7 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
(2R,3R)-1-cyclohexyl-3-phenylaziridine-2-carbonitrile |
InChI |
InChI=1S/C15H18N2/c16-11-14-15(12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1,3-4,7-8,13-15H,2,5-6,9-10H2/t14-,15+,17?/m0/s1 |
InChI Key |
GOBOPBPZTLDHJT-BTPDTDQASA-N |
Isomeric SMILES |
C1CCC(CC1)N2[C@H]([C@H]2C3=CC=CC=C3)C#N |
Canonical SMILES |
C1CCC(CC1)N2C(C2C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


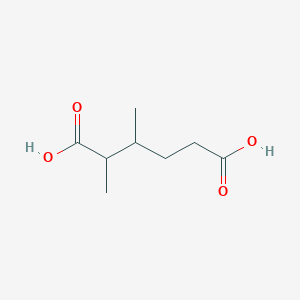
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
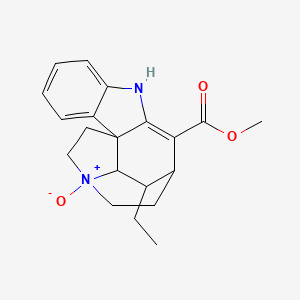

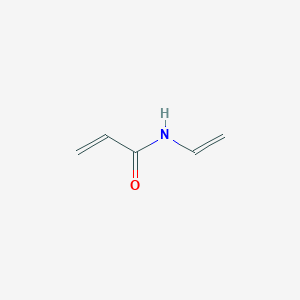

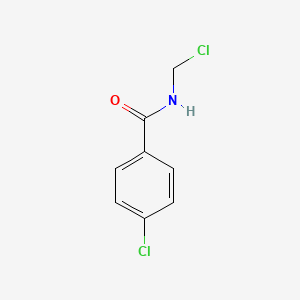
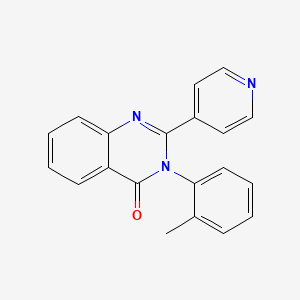
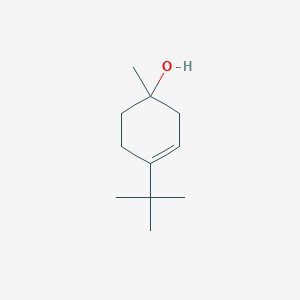
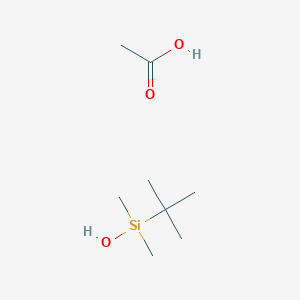
![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)


